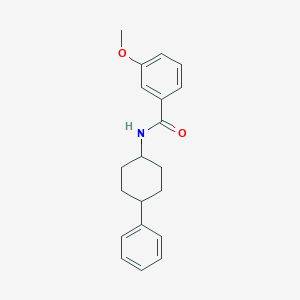![molecular formula C17H20N2O4S B7566535 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B7566535.png)
3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid, also known as MSN, is a chemical compound that has been widely studied for its potential applications in scientific research. MSN is a sulfonamide derivative that has been synthesized using various methods, including the Buchwald-Hartwig coupling reaction and the Suzuki-Miyaura cross-coupling reaction.
作用機序
The mechanism of action of 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid is not fully understood. However, it is believed that 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid inhibits the activity of certain enzymes that are involved in cancer cell growth and proliferation. 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid has also been shown to induce oxidative stress in cancer cells, which can lead to apoptosis.
Biochemical and Physiological Effects:
3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid has been shown to have several biochemical and physiological effects. 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid has also been shown to induce oxidative stress in cancer cells, which can lead to apoptosis. 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid has been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the advantages of 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid is its low toxicity in normal cells. This makes it a promising candidate for cancer therapy. 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid is also relatively easy to synthesize using various methods. However, one of the limitations of 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid research. One direction is to study the mechanism of action of 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid in more detail. Another direction is to study the potential applications of 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, further research is needed to optimize the synthesis of 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid and improve its solubility in water.
Conclusion:
In conclusion, 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid is a promising compound that has been studied extensively for its potential applications in scientific research. 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid has been shown to inhibit the growth of various cancer cell lines and induce apoptosis. 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid has also been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy. Further research is needed to optimize the synthesis of 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid and improve its solubility in water.
合成法
The synthesis of 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid has been accomplished using several methods. One of the most common methods is the Buchwald-Hartwig coupling reaction, which involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst. The Suzuki-Miyaura cross-coupling reaction has also been used to synthesize 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid, which involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst.
科学的研究の応用
3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid has been studied extensively for its potential applications in scientific research. One of the most promising applications of 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid is in the field of cancer research. 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
3-[(3-methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12-5-4-8-19(11-12)24(22,23)18-16-10-14-7-3-2-6-13(14)9-15(16)17(20)21/h2-3,6-7,9-10,12,18H,4-5,8,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCHYJBTXJDJQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide](/img/structure/B7566459.png)
![1-[2-[(2-Chlorophenyl)methyl]pyrrolidin-1-yl]ethanone](/img/structure/B7566473.png)
![2-(2-Methylphenyl)-1-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]ethanone](/img/structure/B7566479.png)
![N-[1-(furan-2-yl)ethyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B7566486.png)
![N-[1-(furan-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7566493.png)

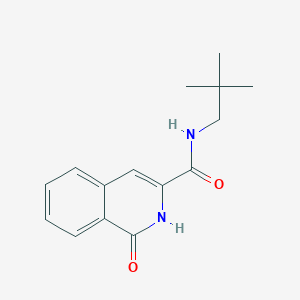
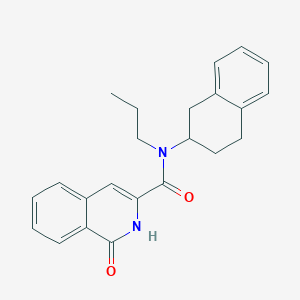
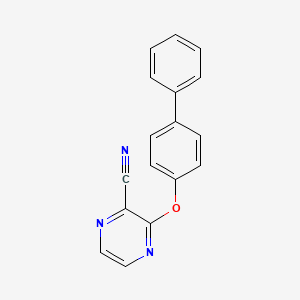
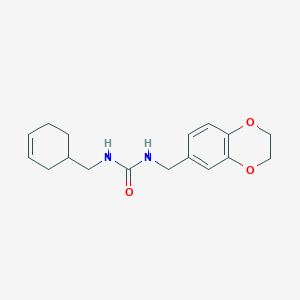
![N-[1-(3-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B7566528.png)
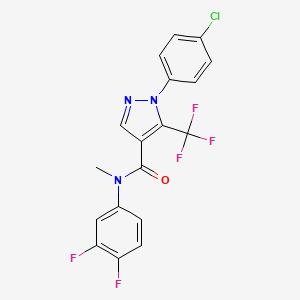
![Methyl 2-[(2,3-difluorobenzoyl)amino]-2-phenylacetate](/img/structure/B7566544.png)
